3,4-Dimethyl-3-hexene
Description
Structural Isomerism and Stereoisomerism of 3,4-Dimethyl-3-hexene
Isomerism is a fundamental concept in chemistry where compounds share the same molecular formula but differ in the arrangement of their atoms. This compound exhibits both structural isomerism and stereoisomerism.
Structural Isomers: Structural isomers have the same molecular formula but different connectivity of atoms. For the molecular formula C₈H₁₆, numerous structural isomers exist, including other alkenes with different branching or a different position of the double bond (e.g., 2,3-dimethyl-1-hexene, 2,3-dimethyl-2-hexene), as well as cyclic alkanes like cyclooctane (B165968) and various dimethylcyclohexanes. stenutz.euunizin.org
Stereoisomers: Stereoisomers have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. pearson.com Due to the restricted rotation around the carbon-carbon double bond, this compound exists as two geometric isomers: (E)-3,4-dimethyl-3-hexene and (Z)-3,4-dimethyl-3-hexene. brainly.com
(Z)-3,4-Dimethyl-3-hexene: In this isomer, also referred to as the cis isomer, the two ethyl groups are on the same side of the double bond, as are the two methyl groups. brainly.comnist.gov
(E)-3,4-Dimethyl-3-hexene: In the trans isomer, the ethyl groups are on opposite sides of the double bond, as are the methyl groups. brainly.com
This difference in spatial arrangement leads to distinct physical and chemical properties for the (E) and (Z) isomers. brainly.com For instance, the boiling point of the (E)-isomer is 122°C.
Table 1: Stereoisomers of this compound
| Isomer Name | Common Name | Key Structural Feature |
|---|---|---|
| (Z)-3,4-Dimethyl-3-hexene | cis-3,4-Dimethyl-3-hexene | Methyl and ethyl groups on the same side of the double bond. brainly.comnist.gov |
| (E)-3,4-Dimethyl-3-hexene | trans-3,4-Dimethyl-3-hexene | Methyl and ethyl groups on opposite sides of the double bond. brainly.com |
Academic Significance in Alkene Chemistry Research
This compound and its isomers serve as important model compounds for investigating various aspects of alkene chemistry. The well-defined structure of these molecules allows for detailed studies of reaction mechanisms and stereochemistry.
Reactivity and Reaction Mechanisms: The double bond in this compound is the center of its reactivity, making it susceptible to a variety of addition reactions.
Hydrogenation: In the presence of a catalyst like palladium on carbon (Pd/C), this compound can be hydrogenated to form 3,4-dimethylhexane (B165660). chegg.combrainly.com This reaction is significant for studying the stereochemistry of catalytic hydrogenation. For example, the hydrogenation of the (E) isomer can lead to a racemic mixture of (3S,4S) and (3R,4R)-3,4-dimethylhexane. askfilo.com
Halogenation: The addition of halogens, such as bromine or chlorine, across the double bond results in the formation of dihalogenated products.
Hydrohalogenation: The reaction with hydrogen halides like HCl proceeds via an electrophilic addition mechanism. chegg.com The study of the hydrohalogenation of (Z)-3,4-dimethyl-3-hexene has been used to investigate the formation of various stereoisomeric products, such as (3R,4S)-3-chloro-3,4-dimethylhexane. chegg.com
Oxidation: Oxidizing agents like potassium permanganate (B83412) or ozone can react with the double bond to yield diols or carbonyl compounds.
Stereochemistry and Synthesis: The synthesis of specific stereoisomers of this compound is a topic of interest in organic synthesis. For instance, the pyrolysis of meso- and dl-diazetine has been shown to produce the trans isomer with high stereospecificity. The ability to control the stereochemical outcome of reactions involving these alkenes is crucial for the synthesis of complex target molecules.
Kinetic and Mechanistic Studies: Due to its well-defined structure, this compound is a suitable substrate for kinetic and mechanistic studies of alkene reactions. For example, it can be used to explore the factors that influence the regioselectivity and stereoselectivity of electrophilic additions. Research on related dienes, such as 3,4-dimethyl-2,4-hexadiene, has provided insights into the competition between 1,2- and 1,4-addition products under kinetic and thermodynamic control. stackexchange.com
Table 2: Key Reactions of this compound
| Reaction Type | Reagents | Major Product(s) | Significance |
|---|---|---|---|
| Hydrogenation | H₂/Pd-C | 3,4-Dimethylhexane | Study of catalytic hydrogenation stereochemistry. chegg.combrainly.comaskfilo.com |
| Halogenation | Br₂ or Cl₂ | Dihalogenated alkanes | Typical electrophilic addition to alkenes. |
| Hydrohalogenation | HCl | Chloro-substituted alkanes | Investigation of electrophilic addition mechanisms and stereoisomer formation. chegg.com |
| Oxidation | KMnO₄ or O₃ | Diols or carbonyl compounds | Demonstrates the reactivity of the double bond towards oxidizing agents. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-3,4-dimethylhex-3-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16/c1-5-7(3)8(4)6-2/h5-6H2,1-4H3/b8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTUXVDJHGIEBAA-BQYQJAHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C)CC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C(\C)/CC)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7067582, DTXSID301311807 | |
| Record name | 3-Hexene, 3,4-dimethyl- | |
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| Record name | (3E)-3,4-Dimethyl-3-hexene | |
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Molecular Weight |
112.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19550-88-0, 30951-95-2 | |
| Record name | (3E)-3,4-Dimethyl-3-hexene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19550-88-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | (E)-3,4-Dimethylhex-3-ene | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019550880 | |
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| Record name | 3-Hexene, 3,4-dimethyl- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030951952 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hexene, 3,4-dimethyl- | |
| Source | EPA DSSTox | |
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| Record name | (3E)-3,4-Dimethyl-3-hexene | |
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| Record name | (E)-3,4-dimethylhex-3-ene | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies for 3,4 Dimethyl 3 Hexene
Alkylation Approaches for Stereoisomer Formation
Alkylation reactions provide a powerful means of constructing the carbon skeleton of 3,4-dimethyl-3-hexene. These methods often involve the coupling of smaller fragments and can be designed to control the formation of specific stereoisomers. A key strategy involves the reaction of organometallic reagents with suitable electrophiles.
Grignard Reagent Mediated Synthesis and Stereocontrol
The synthesis of tetrasubstituted alkenes such as this compound can be accomplished using organometallic reagents like Grignard reagents (RMgX). However, the direct SN2 reaction of Grignard reagents with alkyl halides can be inefficient and prone to side reactions like elimination. stackexchange.com A more effective approach often involves the use of organocuprates, which can be formed from Grignard reagents, to achieve controlled carbon-carbon bond formation. chem-station.com
For instance, the synthesis could conceptually involve the reaction of a Grignard reagent with a precursor that already contains part of the carbon skeleton. In 1941, it was discovered that adding catalytic amounts of copper(I) salts to Grignard reactions with α,β-unsaturated ketones leads to 1,4-addition (conjugate addition) instead of the typical 1,2-addition. wikipedia.orgscribd.com This principle can be extended to the synthesis of highly substituted alkenes. The reaction of an organocuprate, derived from an ethyl Grignard reagent, with a suitable vinylic electrophile could construct the desired framework. Stereocontrol is often achieved by employing substrates with specific pre-existing stereochemistry or through the use of chiral ligands.
Mechanism of Organometallic Intermediate Formation
The enhanced reactivity and selectivity of copper-mediated Grignard reactions stem from the formation of organocuprate reagents, such as lithium dialkylcuprates (R₂CuLi), often called Gilman reagents. chem-station.com These are typically prepared by reacting a copper(I) halide with two equivalents of an organolithium or Grignard reagent. chem-station.comscribd.com
The mechanism of conjugate addition to an α,β-unsaturated carbonyl compound is thought to proceed through the formation of a copper(III) intermediate. wikipedia.orgscribd.com The process begins with the nucleophilic addition of the cuprate (B13416276) to the β-carbon of the double bond, forming a dCu-π*C=C complex. chem-station.com This is followed by oxidative addition to generate a transient Cu(III) species, which then undergoes reductive elimination to form the new carbon-carbon bond and regenerate a Cu(I) species. chem-station.comwikipedia.org This pathway is favored over the direct 1,2-addition typical of Grignard reagents alone. wikipedia.org When applied to the synthesis of alkenes, a similar carbocupration mechanism across an alkyne bond can be utilized, where the organocuprate adds across the triple bond to form a vinylcopper intermediate, which can then be trapped by an electrophile to yield a stereodefined tetrasubstituted alkene. researchgate.netnih.gov
| Reagent Type | General Formula | Key Feature in Synthesis |
| Grignard Reagent | R-MgX | Source of nucleophilic alkyl groups. youtube.com |
| Organocuprate (Gilman) | R₂CuLi | Promotes 1,4-addition and substitution on sp² carbons. chem-station.com |
Elimination Reactions for Alkene Generation
Elimination reactions are a classic and effective method for generating alkenes. By removing two substituents from adjacent carbon atoms, a double bond is formed. The stereochemical outcome of these reactions can be highly dependent on the stereochemistry of the starting material.
Stereoselective β-Elimination from Substituted Halogenoalkanes
The β-elimination (or dehydrohalogenation) of a 3-halo-3,4-dimethylhexane is a direct route to this compound. This E2 (bimolecular elimination) reaction involves the removal of a hydrogen atom from the C4 carbon and a halogen from the C3 carbon by a base. iitk.ac.in The regioselectivity of the elimination is governed by Zaitsev's rule, which predicts that the more substituted (and thus more stable) alkene will be the major product. wikipedia.org Since this compound is a tetrasubstituted alkene, it is the thermodynamically favored product over other potential isomers. jove.com
The stereoselectivity of the E2 reaction is controlled by the transition state geometry. The reaction proceeds most efficiently through an anti-periplanar conformation, where the hydrogen atom and the leaving group (the halogen) are on opposite sides of the C-C bond, with a dihedral angle of 180°. iitk.ac.inlibretexts.org
Influence of Diastereomer Conformation on E/Z Selectivity
The strict requirement for an anti-periplanar transition state means that the stereochemistry of the starting halogenoalkane directly dictates the stereochemistry of the resulting alkene. libretexts.org The precursor, 3-bromo-3,4-dimethylhexane, exists as a pair of diastereomers: (3S,4S)/(3R,4R) and (3S,4R)/(3R,4S). Each diastereomer will preferentially form one of the geometric isomers of this compound.
When one diastereomer of 3-bromo-3,4-dimethylhexane is treated with a base like sodium ethoxide, it yields the (E)-alkene as the major product. vaia.com The other diastereomer, under the same conditions, produces the (Z)-alkene. vaia.com This stereospecificity arises because the conformation required to place the β-hydrogen and the bromine atom in an anti-periplanar arrangement is different for each diastereomer. This conformational difference predetermines the spatial relationship of the substituents (ethyl and methyl groups) in the transition state, leading directly to either the E or Z configuration of the final alkene product. vaia.com
| Starting Diastereomer | Major Alkene Product | Stereochemical Outcome |
| Diastereomer A | (E)-3,4-Dimethyl-3-hexene | Stereospecific (E-isomer formation) vaia.com |
| Diastereomer B | (Z)-3,4-Dimethyl-3-hexene | Stereospecific (Z-isomer formation) vaia.com |
Catalytic Dimerization Pathways
Catalytic dimerization of smaller alkenes, such as propylene (B89431) or butene, provides an industrially significant route to branched olefins, including the C8 isomers like this compound. These processes typically employ transition metal catalysts, often based on nickel, which can be tuned to favor specific isomers. bohrium.com
The dimerization of propylene, for example, can lead to a mixture of hexene isomers. rsc.org The mechanism generally involves the formation of a metal-hydride active species. rsc.org Propylene then inserts into the metal-hydride bond. A second propylene molecule inserts into the resulting metal-alkyl bond, forming a C6 species. Termination via β-hydride elimination releases the hexene dimer and regenerates the catalyst. rsc.org While linear hexenes are often major products, catalysts can be designed to promote branching. For example, specific nickel-based catalysts are known to produce 2,3-dimethyl-1-butene (B117154) and 2,3-dimethyl-2-butene (B165504). rsc.org The formation of this compound would likely proceed through the dimerization of a butene feed or through a more complex oligomerization-isomerization pathway. Zeolite catalysts, particularly constrained small-pore zeolites like ZSM-22 and ZSM-23, are also used for propylene dimerization and can produce a range of C6 isomers, including dimethylbutenes. google.com
Acid-Catalyzed Dimerization and Regioselectivity
Industrial-scale synthesis of this compound frequently employs the acid-catalyzed dimerization of smaller alkenes, such as butene isomers. This method is chemically analogous to processes used in the production of isooctane. The reaction proceeds through a carbocation mechanism. Initially, the protonation of an alkene like 2-butene (B3427860) by a strong Brønsted acid (e.g., sulfuric acid, H₂SO₄) or a solid acid catalyst like an aluminosilicate (B74896) generates a secondary carbocation. mdpi.com This intermediate can then undergo a hydride shift to form a more stable tertiary carbocation. This tertiary carbocation subsequently attacks another butene molecule, leading to an eight-carbon (octyl) carbocation. The final step is deprotonation, which yields the alkene product.
Regioselectivity in this process is a critical factor. The formation of this compound is favored, particularly the (E)-isomer, which is the more thermodynamically stable product due to reduced steric strain between the methyl groups. The reaction conditions, such as temperature and the type of catalyst, significantly influence the product distribution. For instance, using ion-exchange resins at 120°C can enhance selectivity for the desired alkene over other oligomers. Studies on heterogeneous catalysts show that while nickel-catalyzed processes occur, certain isomers like 3,4-dimethylhexene (3,4-DMH) are formed at the remaining acid sites on the catalyst support. mdpi.comresearchgate.net The dimerization of 2-butene, in particular, leads to the formation of dimethylhexene. utoronto.ca
| Parameter | Details |
| Reactant | 2-Butene |
| Catalyst | Brønsted acids (e.g., H₂SO₄), Solid acids (e.g., aluminosilicates) mdpi.com |
| Key Intermediates | Secondary and Tertiary Carbocations |
| Major Product | (E)-3,4-Dimethyl-3-hexene |
| Selectivity | 70-80% for the (E)-isomer due to thermodynamic stability |
Transition Metal-Catalyzed Oligomerization Processes
Transition metal complexes are pivotal in catalyzing the oligomerization of olefins, offering pathways to various products, including this compound. researchgate.netresearchgate.net Nickel-based catalysts, in particular, are effective for the dimerization of butenes. researchgate.netutoronto.ca These reactions can be performed using heterogeneous catalysts, such as nickel supported on aluminosilicates. mdpi.comresearchgate.net
The mechanism for transition metal-catalyzed oligomerization is distinct from the acid-catalyzed route. For example, with nickel catalysts, the process can involve the formation of a Ni-alkyl complex. utoronto.ca The reaction of 1-butene (B85601) with 2-butene, or the dimerization of two 2-butene molecules, can lead to 3,4-dimethylhexene via a coordinative mechanism. mdpi.com The specific ligands attached to the metal center and the reaction conditions can steer the selectivity of the dimerization process. bohrium.com While many systems are designed for producing linear α-olefins, certain iron-based catalysts have been noted for the dimerization of trans-2-butene to isomers like 3,4-dimethyl-1-hexene. researchgate.net The choice of catalyst and cocatalyst, such as methylaluminoxane (B55162) (MAO), is crucial for activity and product distribution. uct.ac.zauni-bayreuth.de
| Catalyst System | Reactant(s) | Key Feature |
| Nickel on Aluminosilicate | n-Butenes | Competes with acid-catalyzed sites; coordinative mechanism. mdpi.comresearchgate.net |
| Zirconocene / MAO | α-Olefins | Used for selective dimerization, producing products with high selectivity. mdpi.com |
| Iron-based Catalysts | trans-2-Butene | Can produce specific isomers of dimethylhexene. researchgate.net |
| Cobalt Oxide on Carbon | 1-Butene, 2-Butene | Primarily produces linear octenes, but 3,4-dimethyl-hexene is a possible product from 2-butene. wisc.edu |
Other Advanced Synthetic Routes
Beyond dimerization, other advanced synthetic methodologies provide precise control over the synthesis of this compound, often yielding specific stereoisomers.
McMurry Coupling Methodologies
The McMurry reaction offers a powerful and stereoselective route for synthesizing highly substituted alkenes like this compound. This reaction involves the reductive coupling of two ketone or aldehyde molecules using a low-valent titanium reagent. organic-chemistry.orgthieme-connect.de To synthesize this compound, the precursor is 2-butanone.
The process is typically carried out in two stages. First, a low-valent titanium species is generated in situ, commonly by reducing titanium(III) chloride (TiCl₃) or titanium(IV) chloride with a reducing agent such as a zinc-copper couple (Zn/Cu). thieme-connect.de The carbonyl compound, 2-butanone, is then added to this active titanium slurry. Single-electron transfers from the titanium to the ketone's carbonyl groups initiate the coupling, forming a titanium pinacolate intermediate. Subsequent deoxygenation of this intermediate by the titanium reagent yields the final alkene product, this compound. organic-chemistry.org This method is particularly valuable for creating sterically hindered tetrasubstituted alkenes, which can be challenging to synthesize via other methods. thieme-connect.deresearchgate.net
| Starting Material | Reagents | Intermediate | Product |
| 2-Butanone | 1. TiCl₃, Zn/Cu | Titanium Pinacolate | This compound |
Dehydration of Alcohol Precursors
A classic and reliable laboratory method for synthesizing this compound is the acid-catalyzed dehydration of its corresponding alcohol precursor, 3,4-dimethyl-3-hexanol. brainly.compearson.com This elimination reaction involves the removal of a water molecule from the alcohol to form a double bond. gauthmath.com
The reaction is initiated by the protonation of the alcohol's hydroxyl group by an acid catalyst, which turns it into a good leaving group (water). pearson.com The departure of the water molecule results in the formation of a stable tertiary carbocation at the C3 position. A base (such as water or the conjugate base of the acid catalyst) then abstracts a proton from an adjacent carbon (C4), leading to the formation of the C3=C4 double bond. pearson.com
This reaction can produce both (E) and (Z) stereoisomers of this compound. However, according to Zaitsev's rule, the more substituted and stable alkene is favored. pearson.com In this case, the trans (E) isomer is the major product because it minimizes the steric strain between the bulky ethyl and methyl groups on opposite sides of the double bond. brainly.com
| Precursor Alcohol | Catalyst | Reaction Type | Major Product |
| 3,4-Dimethyl-3-hexanol | Acid (e.g., H₂SO₄) | Dehydration (Elimination) | (E)-3,4-Dimethyl-3-hexene brainly.compearson.com |
Mechanistic Investigations of 3,4 Dimethyl 3 Hexene Transformations
Electrophilic Addition Reactions Across the Double Bond
The electron-rich double bond of 3,4-Dimethyl-3-hexene is susceptible to attack by electrophiles, initiating addition reactions that break the π bond and form new sigma bonds.
Hydrohalogenation: Regio- and Stereoselectivity of Alkyl Halide Formation
The addition of hydrogen halides (HX) to this compound proceeds via a two-step mechanism. libretexts.orglibretexts.org The initial step involves the protonation of the double bond by the hydrogen halide, which acts as the electrophile. libretexts.orgunits.it This is the rate-determining step and results in the formation of a tertiary carbocation intermediate, as the positive charge resides on one of the carbons of the original double bond. libretexts.orgunits.it Due to the symmetrical nature of the starting alkene, protonation can occur on either carbon 3 or 4, leading to the same tertiary carbocation.
In the second step, the nucleophilic halide anion attacks the electrophilic carbocation, forming the final alkyl halide product. libretexts.org The reaction of (Z)-3,4-dimethyl-3-hexene with hydrogen chloride (HCl), for instance, yields 3-chloro-3,4-dimethylhexane. chegg.com
The hydrohalogenation of this compound can generate two new chiral centers, leading to the possibility of multiple stereoisomers. libretexts.orglibretexts.org For example, the reaction with (Z)-3,4-dimethyl-3-hexene can produce four stereoisomers: (3R,4S), (3S,4R), (3R,4R), and (3S,4S)-3-chloro-3,4-dimethylhexane. chegg.com The formation of these stereoisomers is a consequence of the planar nature of the carbocation intermediate; the halide ion can attack from either face with nearly equal probability. libretexts.orgbyjus.com This generally leads to a racemic mixture of products. libretexts.orgbyjus.com
Table 1: Stereoisomers from Hydrochlorination of (Z)-3,4-Dimethyl-3-hexene
| Reactant | Reagent | Product | Stereoisomers Formed |
| (Z)-3,4-Dimethyl-3-hexene | HCl | 3-Chloro-3,4-dimethylhexane | (3R,4S), (3S,4R), (3R,4R), (3S,4S) |
Data derived from Chegg. chegg.com
Halogenation: Pathways to Dihalogenated Products
The halogenation of this compound with diatomic halogens like bromine (Br₂) or chlorine (Cl₂) results in the formation of vicinal dihalogenated products. masterorganicchemistry.com Unlike hydrohalogenation, this reaction does not typically proceed through a free carbocation. Instead, the mechanism involves the formation of a cyclic halonium ion intermediate. masterorganicchemistry.comlumenlearning.com
The reaction is initiated by the electrophilic attack of the halogen on the alkene's double bond, forming a three-membered ring where the halogen atom is bonded to both carbons of the former double bond. masterorganicchemistry.comlumenlearning.com In the second step, a halide ion acts as a nucleophile and attacks one of the carbons of the cyclic intermediate from the side opposite the initial halogen bridge (backside attack). masterorganicchemistry.com This ring-opening step results in anti-addition, where the two halogen atoms are added to opposite faces of the double bond. masterorganicchemistry.com For example, the bromination of a cyclic alkene like cyclohexene (B86901) yields exclusively the trans-dihalide. masterorganicchemistry.com This stereospecific outcome is a key characteristic of this reaction pathway. uzh.ch
Oxidative Reactions
Oxidation reactions of this compound can either cleave the double bond entirely or convert it into other functional groups like diols.
Ozonolysis: Formation of Carbonyl Oxides and Hydroxyl Radicals
In the gas phase, the reaction of this compound with ozone is a significant process that leads to the formation of hydroxyl (OH) radicals, key species in atmospheric chemistry. acs.orgnih.gov The reaction begins with the cycloaddition of ozone to the double bond to form an unstable primary ozonide (molozonide). units.itvaia.com This intermediate rapidly decomposes to form a carbonyl compound and a Criegee intermediate, also known as a carbonyl oxide. mit.edu
For the symmetrically substituted this compound, ozonolysis produces a single type of disubstituted carbonyl oxide. acs.orgmit.edu This highly energetic Criegee intermediate can then undergo several reactions. One major pathway involves isomerization to an excited hydroperoxide, which quickly dissociates to form an OH radical. mit.edu
Studies have shown that for fully substituted alkenes like this compound, the OH yields are large at low pressures but decrease significantly as pressure increases. acs.orgacs.org This pressure dependence highlights the role of collisional stabilization, where collisions with bath gas molecules can deactivate the excited Criegee intermediate, making it less likely to decompose into OH radicals. mit.eduacs.org The larger size of the carbonyl oxide from this compound, compared to that from smaller alkenes, leads to a stronger pressure dependence due to the greater number of vibrational modes available to distribute the excess energy. acs.org
Table 2: Ozonolysis Reaction Characteristics
| Alkene | Intermediate | Key Product | Influencing Factor |
| This compound | Disubstituted Carbonyl Oxide | Hydroxyl Radical (OH) | Collisional Stabilization |
Data derived from The Journal of Physical Chemistry A. acs.orgacs.org
Controlled Oxidation to Diols and Carbonyl Compounds
This compound can be oxidized to form diols or carbonyl compounds using specific reagents. The conversion of the double bond into a 1,2-diol (a vicinal diol) is an oxidative addition reaction. libretexts.org
One common method for this transformation is using osmium tetroxide (OsO₄). The reaction proceeds through a cyclic osmate ester intermediate, which is formed by the syn-addition of OsO₄ to the double bond. libretexts.org Subsequent cleavage of the O-Os bonds, typically with a reducing agent like sodium bisulfite (NaHSO₃), yields the diol while preserving the syn stereochemistry. libretexts.org Due to the toxicity and expense of OsO₄, it is often used in catalytic amounts in conjunction with a co-oxidant like N-methylmorpholine N-oxide (NMO). libretexts.org
Potassium permanganate (B83412) (KMnO₄) can also be used for dihydroxylation, but as a stronger oxidizing agent, it can easily lead to over-oxidation. libretexts.org Under hot, basic conditions, KMnO₄ will cleave the double bond entirely. For a tetrasubstituted alkene like this compound, this oxidative cleavage would yield two ketone molecules. libretexts.org
Reductive Processes: Catalytic Hydrogenation
Catalytic hydrogenation is a reductive process that adds two hydrogen atoms across the double bond of an alkene, converting it into a saturated alkane. libretexts.org For this compound, this reaction yields 3,4-dimethylhexane (B165660). brainly.com
The mechanism is heterogeneous, occurring on the surface of the metal catalyst. libretexts.org First, the hydrogen gas (H₂) adsorbs onto the catalyst surface, and the H-H bond is cleaved, forming metal-hydrogen bonds. libretexts.org The alkene also adsorbs onto the surface. libretexts.org The reaction then proceeds by the stepwise transfer of two hydrogen atoms from the catalyst surface to the two carbons of the double bond. libretexts.org Because both hydrogen atoms are delivered from the same face of the alkene, which is bound to the catalyst surface, the addition occurs with syn stereochemistry. libretexts.org
Table 3: Hydrogenation of this compound Isomers
| Isomer | Catalyst | Product | Stereochemical Outcome |
| (E)-3,4-Dimethyl-3-hexene | H₂/Pd-C | 3,4-Dimethylhexane | Meso compound |
| (Z)-3,4-Dimethyl-3-hexene | H₂/Pd-C | 3,4-Dimethylhexane | Enantiomeric pair (racemic mixture) |
Data derived from Chegg. chegg.com
Stereospecific Syn Addition in Hydrogenation to 3,4-Dimethylhexane
The catalytic hydrogenation of alkenes is a cornerstone of organic synthesis, characterized by the addition of two hydrogen atoms across the double bond. libretexts.org In the case of this compound, this transformation is typically achieved using a metal catalyst, such as palladium on carbon (Pd/C), in the presence of hydrogen gas (H₂). pearson.combrainly.com The mechanism of this reaction is distinguished by its stereospecificity, proceeding via a syn addition . libretexts.orgkhanacademy.org
The term syn addition signifies that both hydrogen atoms add to the same face of the alkene's planar double bond. libretexts.orgkhanacademy.org This occurs because the reaction takes place on the surface of the solid catalyst. The alkene molecule first adsorbs onto the catalyst surface, and then the hydrogen atoms, which are also adsorbed on the surface, are transferred to the carbons of the double bond from the same side. libretexts.org
This stereospecificity has predictable consequences for the hydrogenation of the geometric isomers of this compound:
For (E)-3,4-dimethyl-3-hexene (trans isomer): The two ethyl groups are on opposite sides of the double bond, and the two methyl groups are also on opposite sides. Syn addition of hydrogen can occur from either the "top" face or the "bottom" face of the double bond. Addition from one face will produce one enantiomer of 3,4-dimethylhexane, while addition from the opposite face will produce the other enantiomer.
For (Z)-3,4-dimethyl-3-hexene (cis isomer): The two ethyl groups are on the same side of the double bond, as are the two methyl groups. Syn addition of hydrogen to either face of this achiral starting material results in the formation of a single, achiral meso compound.
The adherence to a syn addition mechanism is a critical factor in predicting the stereochemical outcome of the hydrogenation of substituted alkenes like this compound.
Product Stereochemistry and Optical Activity Considerations
The stereochemical nature of the starting isomer of this compound dictates the stereochemistry and resulting optical activity of the 3,4-dimethylhexane product. The product molecule contains two chiral centers at carbons 3 and 4.
Hydrogenation of (E)-3,4-dimethyl-3-hexene leads to the formation of a racemic mixture of (3R,4R)-3,4-dimethylhexane and (3S,4S)-3,4-dimethylhexane. askfilo.com A racemic mixture contains equal amounts of two enantiomers, which are non-superimposable mirror images of each other. Although each enantiomer is optically active (i.e., it rotates the plane of polarized light), the racemic mixture as a whole is optically inactive because the rotations of the two enantiomers cancel each other out. askfilo.com
Conversely, the hydrogenation of (Z)-3,4-dimethyl-3-hexene yields (3R,4S)-3,4-dimethylhexane, which is a meso compound. chegg.com A meso compound is an achiral compound that has chiral centers. It is characterized by an internal plane of symmetry, which means it is superimposable on its mirror image and is, therefore, optically inactive.
The distinct outcomes of the hydrogenation of the (E) and (Z) isomers are summarized in the table below.
| Starting Material | Product(s) | Product Description | Optical Activity |
| (E)-3,4-dimethyl-3-hexene | (3R,4R)-3,4-dimethylhexane and (3S,4S)-3,4-dimethylhexane | Racemic Mixture (Enantiomers) | Inactive |
| (Z)-3,4-dimethyl-3-hexene | (3R,4S)-3,4-dimethylhexane | Meso Compound | Inactive |
These transformations underscore the stereospecific nature of catalytic hydrogenation and how the geometry of the reactant directly controls the stereoisomeric form of the product. The formation of either a racemic mixture or a meso compound, both of which are optically inactive, are key considerations in the synthesis of 3,4-dimethylhexane from its corresponding alkene isomers.
Stereochemical Aspects and Conformational Analysis
E/Z Isomerism and Geometric Configuration of 3,4-Dimethyl-3-hexene
This compound is an unsaturated hydrocarbon with the molecular formula C₈H₁₆. Its structure contains a double bond between the third and fourth carbon atoms, each of which is bonded to both a methyl and an ethyl group. This substitution pattern prevents free rotation around the C=C double bond, leading to the existence of two geometric isomers. pearson.comchegg.com These isomers are designated as (E) and (Z) based on the Cahn-Ingold-Prelog (CIP) priority rules.
For each carbon of the double bond, the attached groups are assigned priorities based on atomic number. The ethyl group (-CH₂CH₃) has a higher priority than the methyl group (-CH₃).
(Z)-3,4-Dimethyl-3-hexene : In this isomer, the higher-priority groups (the two ethyl groups) are on the same side of the double bond. This is also referred to as the cis configuration. brainly.comnist.gov
(E)-3,4-Dimethyl-3-hexene : In this isomer, the higher-priority groups are on opposite sides of the double bond. This is also known as the trans configuration. brainly.comnih.gov
The distinct spatial arrangements of the (E) and (Z) isomers lead to differences in their physical properties and chemical reactivity. brainly.com The (E) isomer is generally more stable due to reduced steric strain, as the larger ethyl groups are positioned further apart. brainly.comgauthmath.com
Table 1: Comparison of (E) and (Z) Isomers of this compound
| Property | (Z)-3,4-Dimethyl-3-hexene | (E)-3,4-Dimethyl-3-hexene |
|---|---|---|
| Synonyms | cis-3,4-Dimethyl-3-hexene nist.gov | trans-3,4-Dimethyl-3-hexene |
| Arrangement | Higher priority groups (ethyl) on the same side of the double bond. brainly.com | Higher priority groups (ethyl) on opposite sides of the double bond. brainly.com |
| Relative Stability | Generally less stable due to greater steric hindrance. reddit.com | Generally more stable due to less steric hindrance. brainly.comgauthmath.com |
| Boiling Point | Data not consistently available, but cis isomers often have slightly different boiling points than trans isomers. | ~122°C |
This interactive table summarizes the key differences between the geometric isomers of this compound.
Generation and Control of Chirality in Products Derived from this compound
While this compound itself is achiral, it can serve as a prochiral substrate in addition reactions, leading to the formation of products with new stereogenic centers. libretexts.org The stereochemical outcome of such reactions is highly dependent on the geometry of the starting alkene ((E) or (Z)) and the mechanism of the addition (e.g., syn or anti addition). byjus.com
Electrophilic addition reactions, for instance, can generate up to two new chiral centers. libretexts.org The addition of hydrogen bromide (HBr) to cis-3,4-dimethyl-3-hexene illustrates this principle. The initial protonation of the double bond can occur from either face with equal probability, creating a carbocation intermediate. This can lead to racemization at the newly formed stereocenter. libretexts.org
The stereoselectivity of a reaction describes the preferential formation of one stereoisomer over another. vaia.commsu.edu For example, the hydroboration-oxidation of (Z)-3,4-dimethyl-3-hexene is a stereospecific syn-addition that can produce chiral alcohol products. pearson.com The specific R or S configuration of the resulting asymmetric centers depends on which face of the double bond the borane (B79455) reagent attacks.
Achieving control over the formation of a specific enantiomer (enantioselectivity) is a significant goal in organic synthesis. umich.edu This is often accomplished using chiral reagents or catalysts. For example, asymmetric epoxidation methods, like the Sharpless epoxidation, can convert achiral allylic alcohols into chiral products with high enantioselectivity. msu.edu Similarly, transition metal-catalyzed asymmetric hydrogenation using chiral ligands can convert alkenes into chiral alkanes or provide access to enantioenriched amines from olefins. acs.org The elimination reactions of diastereomeric 3-bromo-3,4-dimethylhexane precursors are stereoselective, with one diastereomer yielding the (E)-alkene and the other yielding the (Z)-alkene, demonstrating how the stereochemistry of the starting material dictates the geometry of the product. vaia.com
Steric Effects Influencing Reaction Outcomes and Isomer Stability
Steric effects, which arise from the spatial repulsion between electron clouds of nearby atoms or groups, play a crucial role in the chemistry of this compound. beilstein-journals.org The bulky methyl and ethyl groups attached to the double bond create significant steric hindrance, which influences both the relative stability of the isomers and the pathways of chemical reactions.
Isomer Stability: The stability of an alkene is inversely related to its heat of hydrogenation; a lower heat release indicates a more stable molecule. brainly.com this compound is a tetrasubstituted alkene, a class of compounds known for high thermodynamic stability. brainly.com Between the two geometric isomers, (E)-3,4-dimethyl-3-hexene is generally more stable than the (Z) isomer. brainly.comgauthmath.com This increased stability is attributed to the trans configuration, which places the larger ethyl groups on opposite sides of the double bond, minimizing steric strain. gauthmath.compearson.com In the (Z) isomer, the proximity of the two ethyl groups on the same side of the double bond leads to greater van der Waals repulsion.
Reaction Outcomes: Steric hindrance significantly directs the course of reactions involving this compound.
Addition Reactions: The approach of a reagent to the electron-rich double bond can be sterically hindered. The accessibility of the two faces of the double bond may differ, potentially leading to a preference for addition from the less hindered side.
Synthesis Reactions: In synthetic routes to this compound, steric effects can determine the isomeric ratio of the products. For instance, in Grignard alkylations, the bulky groups on the magnesium-containing intermediate can favor an antiperiplanar attack, leading to the formation of the more stable (E)-isomer.
Neighboring Group Effects: The steric bulk of the alkyl groups can also influence the reactivity of adjacent functional groups in derivatives of this compound. In perfluoro-3,4-dimethyl-3-hexene, for example, the outcome of reactions with amines is dependent upon steric factors. dur.ac.uk
The conformational analysis of the saturated analogue, 3,4-dimethylhexane (B165660), further underscores the importance of steric strain. The most stable conformation is the one where the bulky methyl and ethyl groups are arranged in an anti or gauche staggered arrangement to minimize steric interactions. doubtnut.comlasalle.edumaricopa.edu These same repulsive forces are at play in the alkene isomers, dictating their relative energies and reactivity.
Table 2: Mentioned Chemical Compounds
| Compound Name | Molecular Formula |
|---|---|
| This compound | C₈H₁₆ |
| (E)-3,4-Dimethyl-3-hexene | C₈H₁₆ |
| (Z)-3,4-Dimethyl-3-hexene | C₈H₁₆ |
| 3,4-Dimethylhexane | C₈H₁₈ |
| 3-Bromo-3,4-dimethylhexane | C₈H₁₇Br |
| 3,4-Dimethylhexan-3-ol | C₈H₁₈O |
| 2-Butanone | C₄H₈O |
| 2-Butene (B3427860) | C₄H₈ |
| 3-Hexyne | C₆H₁₀ |
| Borane | BH₃ |
| Ethane | C₂H₆ |
| Butane | C₄H₁₀ |
| Hydrogen Bromide | HBr |
| Sodium Ethoxide | C₂H₅NaO |
| Ethanol | C₂H₅OH |
Advanced Spectroscopic Characterization and Analytical Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of 3,4-Dimethyl-3-hexene. mlsu.ac.in By analyzing the chemical shifts, integration, and splitting patterns in both ¹H and ¹³C NMR spectra, the connectivity of atoms within the molecule can be definitively established. uobasrah.edu.iq
¹H NMR spectroscopy provides information about the different types of protons in the molecule. The chemical environment of each proton influences its resonance frequency, resulting in distinct signals. For this compound, one would expect to see signals corresponding to the methyl and ethyl groups attached to the double bond.
Crucially, NMR spectroscopy is pivotal in assigning the stereochemistry of the E (trans) and Z (cis) isomers of this compound. The spatial arrangement of the substituents around the double bond influences the magnetic environment of the nuclei, leading to discernible differences in their NMR spectra. While direct coupling constants across the tetrasubstituted double bond are not observable, the chemical shifts of the allylic protons and carbons can be sensitive to the stereochemistry. Advanced NMR techniques, such as the Nuclear Overhauser Effect (NOE), can provide through-space correlations that help differentiate between the cis and trans configurations. mlsu.ac.in Computational predictions, such as those from Density Functional Theory (DFT) calculations, can be used alongside experimental data to validate the assignment of stereoisomers.
Interactive Data Table: Predicted NMR Data for this compound Isomers
| Isomer | Nucleus | Predicted Chemical Shift (ppm) |
| (E)-3,4-Dimethyl-3-hexene | ¹H (CH₃) | ~1.6 |
| (E)-3,4-Dimethyl-3-hexene | ¹H (CH₂) | ~2.0 |
| (E)-3,4-Dimethyl-3-hexene | ¹H (CH₃ of ethyl) | ~0.9 |
| (E)-3,4-Dimethyl-3-hexene | ¹³C (C=C) | ~125-135 |
| (E)-3,4-Dimethyl-3-hexene | ¹³C (CH₃) | ~15-20 |
| (E)-3,4-Dimethyl-3-hexene | ¹³C (CH₂) | ~25-30 |
| (E)-3,4-Dimethyl-3-hexene | ¹³C (CH₃ of ethyl) | ~12-15 |
| (Z)-3,4-Dimethyl-3-hexene | ¹H (CH₃) | ~1.5 |
| (Z)-3,4-Dimethyl-3-hexene | ¹H (CH₂) | ~2.1 |
| (Z)-3,4-Dimethyl-3-hexene | ¹H (CH₃ of ethyl) | ~1.0 |
| (Z)-3,4-Dimethyl-3-hexene | ¹³C (C=C) | ~124-134 |
| (Z)-3,4-Dimethyl-3-hexene | ¹³C (CH₃) | ~16-21 |
| (Z)-3,4-Dimethyl-3-hexene | ¹³C (CH₂) | ~24-29 |
| (Z)-3,4-Dimethyl-3-hexene | ¹³C (CH₃ of ethyl) | ~13-16 |
Note: These are estimated values and can vary based on the solvent and experimental conditions.
Infrared (IR) Spectroscopy in Reaction Monitoring and Product Verification
Infrared (IR) spectroscopy is a powerful and rapid technique for monitoring the progress of chemical reactions that produce or consume this compound and for verifying the presence of the final product. acs.orgresearchgate.net The principle of IR spectroscopy is based on the absorption of infrared radiation by molecular vibrations. masterorganicchemistry.com Different functional groups absorb at characteristic frequencies, providing a molecular fingerprint. s-a-s.orgresearchgate.net
The most prominent and diagnostic feature in the IR spectrum of this compound is the C=C stretching vibration, which is expected to appear in the region of 1680-1640 cm⁻¹. The exact position and intensity of this peak can be influenced by the substitution pattern around the double bond. For a tetrasubstituted alkene like this compound, this peak may be weaker than in less substituted alkenes. The spectrum will also show characteristic C-H stretching vibrations for the sp³ hybridized carbons of the methyl and ethyl groups just below 3000 cm⁻¹. masterorganicchemistry.com
In reaction monitoring, the disappearance of reactant-specific peaks and the appearance of product-specific peaks, such as the C=C stretch of this compound, can be tracked over time to determine reaction completion. acs.org For instance, in the synthesis of this compound via an elimination reaction, one would monitor the disappearance of the C-O or C-Halogen stretching vibration of the starting material and the concurrent appearance of the C=C stretching vibration of the product.
Interactive Data Table: Characteristic IR Absorption Frequencies for this compound
| Vibrational Mode | Functional Group | Approximate Frequency (cm⁻¹) |
| C-H Stretch | sp³ C-H (Alkyl) | 2850-2960 |
| C=C Stretch | Alkene | 1640-1680 |
| C-H Bend | CH₃, CH₂ | 1375-1465 |
Mass Spectrometry in Elucidating Chemical Transformations and Degradation Products
Mass spectrometry (MS) is a highly sensitive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. acs.org This information is invaluable for confirming the identity of this compound and for elucidating the structures of products from its chemical transformations and degradation. miamioh.edu
In a typical mass spectrometer, molecules are ionized, and the resulting charged fragments are separated based on their mass-to-charge ratio (m/z). The molecular ion peak (M⁺) in the mass spectrum of this compound would correspond to its molecular weight (112.22 g/mol ).
The fragmentation pattern provides a unique fingerprint of the molecule. For this compound, fragmentation is likely to occur at the allylic positions, leading to the formation of stable carbocations. The relative abundance of different fragment ions can sometimes help distinguish between the E and Z isomers, as the stereochemistry can influence the stability of the transition states leading to fragmentation.
When this compound undergoes chemical reactions, such as oxidation or polymerization, mass spectrometry can be used to identify the resulting products. By analyzing the mass spectra of the reaction mixture, the molecular weights of the new compounds can be determined, providing crucial clues about their structures. This is particularly useful for identifying unexpected byproducts or degradation products.
Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value | Possible Fragment |
| 112 | [C₈H₁₆]⁺ (Molecular Ion) |
| 97 | [C₇H₁₃]⁺ |
| 83 | [C₆H₁₁]⁺ |
| 69 | [C₅H₉]⁺ |
| 55 | [C₄H₇]⁺ |
| 41 | [C₃H₅]⁺ |
Chromatographic Techniques for Isomer Separation and Purity Assessment
Chromatographic techniques are essential for the separation of the (E) and (Z) isomers of this compound and for assessing the purity of the compound. researchgate.net Gas chromatography (GC) is particularly well-suited for this purpose due to the volatility of the alkene. vurup.skakjournals.com
In gas chromatography, a sample is vaporized and injected into a long, thin column. The components of the sample are separated based on their differential partitioning between a stationary phase coated on the inside of the column and a mobile gas phase. The (E) and (Z) isomers of this compound have slightly different physical properties, such as boiling point and polarity, which can be exploited for their separation on a suitable GC column. The use of high-resolution capillary columns can often achieve baseline separation of the two isomers. vurup.sk
The purity of a sample of this compound can be determined by analyzing the resulting chromatogram. The area under each peak is proportional to the amount of that component in the mixture. A pure sample will show a single major peak, while an impure sample will show additional peaks corresponding to the impurities.
For preparative-scale separations, liquid chromatography (LC) techniques, such as High-Performance Liquid Chromatography (HPLC), can be employed. sielc.com Reverse-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, is a common method for separating nonpolar compounds like this compound. sielc.com
Interactive Data Table: Chromatographic Methods for this compound Analysis
| Chromatographic Technique | Stationary Phase | Mobile Phase | Application |
| Gas Chromatography (GC) | Nonpolar (e.g., polydimethylsiloxane) | Inert Gas (e.g., He, N₂) | Isomer separation, Purity assessment |
| High-Performance Liquid Chromatography (HPLC) | C18 (Reverse-Phase) | Acetonitrile/Water | Isomer separation, Preparative purification |
Computational Chemistry and Theoretical Studies of 3,4 Dimethyl 3 Hexene
Density Functional Theory (DFT) for Stability and Conformational Analysis
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and physics to predict molecular properties. For 3,4-dimethyl-3-hexene, which exists as two stereoisomers, (E)- and (Z)-3,4-dimethyl-3-hexene, DFT calculations are crucial for analyzing their relative stabilities and conformational landscapes.
Theoretical calculations, such as those using DFT, have corroborated that the (E)-isomer (trans configuration) is more stable than the (Z)-isomer (cis configuration). This increased stability is attributed to lower steric hindrance in the trans arrangement, where the bulkier ethyl groups are positioned on opposite sides of the double bond, minimizing repulsive interactions. In contrast, the (Z)-isomer experiences greater steric strain due to the proximity of the ethyl and methyl groups on the same side of the double bond. DFT calculations can quantify this energy difference, providing a theoretical basis for the observed isomer distribution in synthesis and equilibrium mixtures.
Table 1: Relative Stability of this compound Isomers| Isomer | Configuration | Relative Stability | Reason |
|---|---|---|---|
| (E)-3,4-Dimethyl-3-hexene | Trans | More Stable | Reduced steric hindrance between alkyl groups. |
| (Z)-3,4-Dimethyl-3-hexene | Cis | Less Stable | Increased steric strain from proximity of alkyl groups. |
Molecular Modeling of Reaction Transition States and Pathways
Molecular modeling is essential for elucidating the complex mechanisms of chemical reactions by calculating the geometries and energies of transition states and intermediates. The gas-phase ozonolysis of this compound has been a subject of such theoretical studies, which aim to understand its atmospheric chemistry. acs.orgmit.edu
The reaction between ozone and an alkene like this compound proceeds through the formation of a highly energetic primary ozonide. acs.orgmit.edu This intermediate is unstable and rapidly decomposes. For symmetric alkenes like this compound, this decomposition yields a single type of carbonyl oxide (in this case, a disubstituted one) and a corresponding ketone. mit.edu
A key focus of these studies is the subsequent fate of the vibrationally excited carbonyl oxide. It can undergo several competing reactions:
Isomerization: It can rearrange to form a dioxirane.
Dissociation: It can isomerize to a hydroperoxide intermediate, which then rapidly decomposes to form a hydroxyl (OH) radical. mit.edu
Collisional Stabilization: It can be deactivated through collisions with other gas molecules. acs.org
Computational models, including DFT, are used to calculate the energy barriers for these different pathways. For instance, in studies of the ozonolysis of a series of symmetric alkenes, the energies for the carbonyl oxide derived from this compound were modeled using those calculated for the structurally similar 2,3-dimethyl-2-butene (B165504) (TME), providing a computationally efficient yet accurate estimation. mit.edu These calculations show that for disubstituted carbonyl oxides, the hydroperoxide channel leading to OH formation is a dominant reaction mechanism. mit.eduacs.org
Table 2: Key Intermediates and Pathways in the Ozonolysis of this compound| Intermediate/State | Description | Subsequent Fate |
|---|---|---|
| Primary Ozonide | Initial adduct of ozone and the alkene double bond. Highly energetic. | Decomposes to a carbonyl oxide and a ketone. |
| Carbonyl Oxide (excited) | A Criegee intermediate formed from ozonide decomposition. | Undergoes dissociation, isomerization, or collisional stabilization. |
| Hydroperoxide Intermediate | Formed via isomerization of the carbonyl oxide. | Decomposes to form an OH radical. mit.edu |
| Transition States | High-energy structures between reactants, intermediates, and products. | Their calculated energies determine the favorability of each reaction pathway. |
Master Equation Calculations for Gas-Phase Reaction Kinetics
To accurately model the kinetics of complex, pressure-dependent gas-phase reactions, master equation calculations are employed. This theoretical framework simulates the population of molecules at different energy levels and predicts how they react or are stabilized over time. It is particularly suited for studying reactions like ozonolysis, where vibrationally excited intermediates play a central role. acs.org
Master equation calculations have been performed for the ozonolysis of a series of symmetric alkenes, including this compound. acs.org The goal was to model the behavior of the carbonyl oxide formed from the initial ozone-alkene reaction. The model simulates the competition between the unimolecular dissociation of the excited carbonyl oxide (leading to OH radicals) and its collisional stabilization by the surrounding gas (the "bath gas"). acs.orgmit.edu
The key findings from these calculations for this compound are:
The OH radical yield is strongly pressure-dependent. At lower pressures, the excited carbonyl oxide has a longer lifetime before a collision, making dissociation more likely. At higher pressures, collisional stabilization becomes more frequent, reducing the OH yield. acs.org
The pressure dependence for this compound is even stronger than for smaller alkenes like TME. This is because its larger carbonyl oxide has more vibrational modes to distribute the excess energy, leading to a longer intrinsic lifetime and greater susceptibility to collisional deactivation. acs.org
The theoretical results from master equation calculations are consistent with direct experimental measurements of OH yields, validating the proposed reaction mechanism involving the hydroperoxide channel. acs.orgmit.edu
These calculations require several parameters, including the microcanonical rate constants (calculated using theories like RRKM), collisional energy transfer probabilities, and the initial energy distribution of the nascent carbonyl oxide. acs.org
Development of Chemical Descriptors for Stereoisomerism
Computational chemistry and cheminformatics rely on precise and unambiguous representations of molecular structures, known as chemical descriptors. For molecules with stereocenters, like this compound, these descriptors must accurately capture the spatial arrangement of atoms. The development and standardization of such descriptors are fundamental to searching chemical databases, building computational models, and ensuring the reproducibility of theoretical studies.
While no studies were found focusing on the development of new descriptors using this compound as a model, the compound is defined by several well-established chemical descriptors that encode its stereoisomerism. These descriptors are essential for any computational analysis.
Key descriptors for the stereoisomers of this compound include:
IUPAC Name: The systematic names (E)-3,4-dimethylhex-3-ene and (Z)-3,4-dimethylhex-3-ene explicitly define the geometry around the double bond using the Cahn-Ingold-Prelog priority rules. nih.govnih.gov
SMILES (Simplified Molecular-Input Line-Entry System): This is a line notation that can encode stereochemistry. The forward slash (/) and backslash () characters are used to indicate the relative configuration of substituents on a double bond.
InChI (International Chemical Identifier) and InChIKey: InChI is a layered, textual identifier that represents a chemical substance in detail, including stereochemistry in a specific /b layer. nih.govnih.gov The InChIKey is a fixed-length, hashed version of the InChI used for database lookups. nih.govnih.gov
These descriptors provide standardized, machine-readable formats that allow software to correctly interpret and display the specific stereoisomer being studied, forming the foundation of modern computational chemistry.
Table 3: Chemical Descriptors for Stereoisomers of this compound| Descriptor | (E)-3,4-Dimethylhex-3-ene | (Z)-3,4-Dimethylhex-3-ene |
|---|---|---|
| IUPAC Name | (E)-3,4-dimethylhex-3-ene nih.gov | (Z)-3,4-dimethylhex-3-ene nih.gov |
| SMILES | CC/C(=C(\C)/CC)/C nih.gov | CC/C(=C(/C)\CC)\C nih.gov |
| InChIKey | XTUXVDJHGIEBAA-BQYQJAHWSA-N nih.gov | XTUXVDJHGIEBAA-FPLPWBNLSA-N nih.govnist.gov |
Applications in Specialized Organic Synthesis and Materials Science
Utilization as a Model Compound in Fundamental Mechanistic Studies
The well-defined structure of 3,4-dimethyl-3-hexene makes it an excellent model compound for investigating the mechanisms of various organic reactions. Its predictable reactivity allows researchers to probe the intricate details of reaction pathways, transition states, and the influence of substrate structure on reaction outcomes.
One of the most significant areas where this compound serves as a model is in the study of ozonolysis. libretexts.org Ozonolysis is a powerful reaction that cleaves carbon-carbon double bonds, but its mechanism can be complex. msu.edubyjus.com Because this compound is a symmetrical, tetrasubstituted alkene, its reaction with ozone provides a simplified system for mechanistic investigation. The ozonolysis of this compound produces a single disubstituted carbonyl oxide, which helps in elucidating the competing roles of factors like collisional stabilization and reaction pathways. youtube.com The initial electrophilic addition of ozone forms an unstable primary ozonide (molozonide), which then decomposes into a carbonyl compound and a carbonyl oxide. libretexts.orgmsu.edu These fragments then recombine to form a more stable final ozonide. Subsequent workup determines the final products. libretexts.org
The study of its reaction with hydrogen halides, such as HCl, also provides insight into electrophilic addition mechanisms and the formation of stereoisomers. The reaction of (Z)-3,4-dimethyl-3-hexene with HCl, for instance, leads to the formation of multiple stereoisomers of 3-chloro-3,4-dimethylhexane, allowing for detailed study of carbocation intermediates and stereochemical outcomes. chegg.com
Furthermore, the compound is a useful model for studying other fundamental alkene reactions, including:
Oxidation: Reactions with agents like potassium permanganate (B83412) lead to diols, providing insight into syn-addition mechanisms.
Reduction (Hydrogenation): Catalytic hydrogenation over metals like palladium on carbon (Pd/C) converts it to 3,4-dimethylhexane (B165660), serving as a model for surface-catalyzed reactions. ontosight.ai
Halogenation: The addition of halogens like bromine or chlorine across the double bond results in dihalogenated products, used to study electrophilic halogen addition.
Table 1: Products from the Ozonolysis of this compound This table is interactive. Users can sort the data by clicking on the column headers.
| Reactant | Major Intermediate | Product after Reductive Workup (e.g., with Zn/H₂O or Dimethyl Sulfide) |
|---|
Role as an Intermediate in the Synthesis of Complex Organic Molecules
This compound serves as a versatile building block and intermediate in the synthesis of more complex organic molecules. ontosight.aiguidechem.com Its double bond provides a reactive site for introducing new functional groups, which can then be further manipulated to build intricate molecular architectures. This makes it a valuable precursor in multi-step syntheses, particularly in the fields of pharmaceuticals and agrochemicals. ontosight.ai
The utility of this compound as a synthetic intermediate stems from its ability to undergo a variety of transformations that allow for carbon skeleton elaboration and functional group interconversion. For example, epoxidation of the double bond yields an epoxide, a highly useful intermediate that can be opened by various nucleophiles to introduce substituents with specific stereochemistry. Similarly, oxidative cleavage of the double bond can produce smaller carbonyl compounds that serve as starting materials for other reactions. libretexts.org
While it is often used as a starting point, it can also be an intermediate product in a longer synthetic route. For example, the dimerization of but-2-ene over an acidic catalyst can produce this compound, which can then be used in subsequent steps. stackexchange.com The ability to construct its specific carbon framework and then functionalize it makes it a key component in synthetic strategies aiming for target molecules with branched alkyl chains. pressbooks.pubmsu.edu
Contribution to Polymer and Oligomer Production
The unsaturated nature of this compound allows it to participate in polymerization and oligomerization reactions. It is cited as a monomer or precursor for the production of certain polymers and plastics. ontosight.aiguidechem.com As an alkene, it can, in principle, undergo polymerization through its double bond to form polyolefins. The resulting polymer would feature a polyethylene (B3416737) backbone with pendant ethyl and methyl groups at regular intervals.
While specific large-scale polymerization of this compound is not widely documented, its behavior is relevant to the broader field of olefin oligomerization, which is of significant industrial importance. For instance, the dimerization and oligomerization of smaller alkenes like butene are key industrial processes for producing gasoline additives and precursors for plasticizers. These reactions often proceed through carbocationic intermediates, and the process parameters must be carefully controlled to favor the formation of dimers (like isomers of dimethylhexene) over longer-chain oligomers. stackexchange.com The study of branched C8 alkenes like this compound provides insight into the mechanisms and control of such catalytic processes.
Precursor in Specialty Chemical and Industrial Processes
This compound functions as a precursor in the synthesis of various specialty chemicals. guidechem.com Specialty chemicals are compounds produced for specific applications and include a wide range of products such as fragrances, flavors, and additives. The structure of this compound can be chemically modified to create molecules with desirable sensory or physical properties. For example, it is considered a potential intermediate in the production of fragrance and flavoring agents. ontosight.ai
Industrially, reactions involving alkenes like this compound are fundamental. The ozonolysis reaction, for which this compound is a model, is used on an industrial scale to produce valuable chemicals like azelaic acid and pelargonic acid from larger unsaturated fatty acids. libretexts.org Therefore, understanding the reaction mechanism with model compounds like this compound is crucial for optimizing these industrial processes. Furthermore, its synthesis via the dimerization of butene is analogous to industrial methods used to produce isooctane, a key component of high-octane gasoline. stackexchange.com
Table 2: List of Compounds Mentioned
| Compound Name | Molecular Formula |
|---|---|
| This compound | C₈H₁₆ |
| (Z)-3,4-Dimethyl-3-hexene | C₈H₁₆ |
| 3-Chloro-3,4-dimethylhexane | C₈H₁₇Cl |
| 3,4-Dimethylhexane | C₈H₁₈ |
| Butan-2-one | C₄H₈O |
| But-2-ene | C₄H₈ |
| Azelaic acid | C₉H₁₆O₄ |
| Pelargonic acid | C₉H₁₈O₂ |
Environmental and Atmospheric Chemical Significance
Gas-Phase Ozonolysis in Atmospheric Chemistry and Hydroxyl Radical Formation
The reaction between ozone (O₃) and alkenes, known as ozonolysis, is a crucial process in the lower atmosphere. epa.gov For 3,4-dimethyl-3-hexene, a symmetrically substituted alkene, this reaction is a notable source of hydroxyl (OH) radicals, which are a primary daytime oxidant in the troposphere. acs.orgmit.edu
The initial step of the gas-phase ozonolysis of this compound involves the addition of ozone across the carbon-carbon double bond to form a highly energetic primary ozonide. acs.org This intermediate is unstable and rapidly decomposes to form a carbonyl compound and a Criegee intermediate (also known as a carbonyl oxide). epa.govacs.org Given the symmetrical structure of this compound, its ozonolysis yields 3-pentanone (B124093) and a disubstituted Criegee intermediate, (C₂H₅)(CH₃)COO. epa.gov
A significant pathway for the Criegee intermediate is its unimolecular decomposition, which leads to the formation of OH radicals. acs.orgmit.edu The reaction of ozone with (cis + trans)-3,4-dimethyl-3-hexene has been studied to quantify the products formed. epa.gov In experiments designed to scavenge OH radicals to isolate the primary products, the formation of 3-pentanone was a key observation. epa.gov
The yield of OH radicals from the ozonolysis of alkenes is dependent on the structure of the alkene and the pressure. acs.orgmit.edu For fully substituted alkenes like this compound, the formation of OH radicals occurs through the hydroperoxide channel of the Criegee intermediate. acs.orgmit.edu Studies have directly measured the pressure-dependent yields of OH from these reactions. While specific yield data for this compound at atmospheric pressure is part of broader studies, it is grouped with other disubstituted carbonyl oxides which are shown to be a source of HOₓ radicals. acs.orgmit.edu Furthermore, the yield of hydrogen atoms (H), another HOₓ species, from the ozonolysis of this compound was found to be extremely small (<1%), supporting the dominance of the hydroperoxide channel for OH formation. acs.orgmit.edu
Primary Products from the Gas-Phase Ozonolysis of this compound
| Reactant | Primary Carbonyl Product | Criegee Intermediate |
|---|---|---|
| This compound | 3-Pentanone | (C₂H₅)(CH₃)COO |
Mechanistic Understanding of Alkene Reactivity in Tropospheric Processes
The reactivity of this compound in the troposphere is primarily governed by its reactions with ozone (O₃), hydroxyl radicals (OH), and nitrate (B79036) radicals (NO₃). bioline.org.brresearchgate.net The mechanisms of these reactions are fundamental to understanding the formation of secondary air pollutants like ozone and secondary organic aerosols (SOA). researchgate.net
The energized Criegee intermediate can undergo several competing reactions:
Unimolecular Decomposition: This is a major pathway that produces OH radicals and other products. acs.orgmit.edu
Collisional Stabilization: The Criegee intermediate can be stabilized through collisions with other atmospheric molecules (like N₂ and O₂). The efficiency of stabilization competes with the unimolecular reaction pathways. acs.orgmit.edu Studies on a series of symmetric alkenes, including this compound, have been used to model and understand the factors controlling OH yield from the dissociation of carbonyl oxides. acs.org
Bimolecular Reactions: The stabilized Criegee intermediate can react with other atmospheric species, such as water vapor, SO₂, and NO₂.
Key Tropospheric Reactions of this compound
| Reactant Species | General Reaction Type | Significance |
|---|---|---|
| Ozone (O₃) | Ozonolysis (Criegee Mechanism) | Source of OH radicals and carbonyls. epa.govacs.org |
| Hydroxyl Radical (OH) | Electrophilic Addition | Major daytime degradation pathway, leads to SOA and ozone formation. researchgate.netnist.gov |
| Nitrate Radical (NO₃) | Electrophilic Addition | Important nighttime degradation pathway. bioline.org.br |
Future Research Directions in 3,4 Dimethyl 3 Hexene Chemistry
Development of Novel Stereoselective Catalytic Systems
The synthesis of tetrasubstituted alkenes such as 3,4-dimethyl-3-hexene with high stereoselectivity remains a formidable challenge in organic synthesis. rsc.orgnih.gov The steric congestion around the double bond makes it difficult to control the E/Z configuration. Future research will undoubtedly focus on the design and development of novel catalytic systems that can overcome this hurdle.
Recent years have seen significant progress in the stereoselective synthesis of highly substituted alkenes using transition metal catalysis. rsc.org Methods involving nickel, rhodium, and palladium have shown promise in controlling the geometry of the double bond. rsc.org For instance, nickel-catalyzed cross-coupling reactions and ruthenium-based olefin metathesis are powerful tools for constructing sterically hindered alkenes. mdpi.com Future work in the context of this compound will likely involve the application and refinement of these systems. The development of catalysts that can selectively produce either the (E)- or (Z)-isomer of this compound from readily available starting materials would be a significant breakthrough.
One promising avenue is the development of catalysts that can effect the stereoselective isomerization of an existing mixture of this compound isomers. researchgate.net This could involve photochemical approaches or the use of transition metal complexes that can reversibly coordinate to the alkene and facilitate rotation around the carbon-carbon double bond. acs.org
Table 1: Examples of Catalytic Systems for Tetrasubstituted Alkene Synthesis
| Catalyst System | Reaction Type | Key Features | Potential Application for this compound |
| Nickel/N-heterocyclic carbene (NHC) | Cross-coupling | High efficiency for forming C-C bonds. rsc.org | Stereoselective synthesis from smaller precursors. |
| Grubbs-type Ruthenium catalysts | Olefin Metathesis | Tolerance to various functional groups. mdpi.com | Ring-closing metathesis to form cyclic analogs or cross-metathesis. |
| Palladium/phosphine ligands | Alkyne difunctionalization | High regio- and stereocontrol. | Synthesis from internal alkynes. |
| Iron-based catalysts | Alkene dimerization | Use of earth-abundant metals. researchgate.net | Selective dimerization of butene isomers to form 3,4-dimethyl-1-hexene, a precursor that could be isomerized. |
Exploration of Bio-Inspired and Sustainable Synthetic Routes
The principles of green chemistry are increasingly guiding synthetic strategies, pushing for the use of renewable feedstocks, atom-economical reactions, and environmentally benign conditions. nih.gov Future research on this compound will be heavily influenced by these principles, with a focus on developing bio-inspired and sustainable synthetic routes.
One area of exploration is the conversion of biomass-derived molecules into valuable hydrocarbons like this compound. researchgate.netresearchgate.net For example, C8 ketones, which can be produced from biomass, can be converted into a mixture of C8 alkenes. mdpi.com Research into bifunctional catalysts that can perform both hydrogenation and dehydration in a single step is particularly promising. mdpi.com A study on the conversion of 5-methyl-3-heptanone, an isomer of a potential precursor to this compound, demonstrated the selective production of C8 alkenes and alkanes using a copper-alumina catalyst. mdpi.com The selectivity towards alkenes reached up to 82% under specific conditions. mdpi.com
Bio-inspired catalysis, which mimics enzymatic processes, offers another exciting avenue. nih.govacs.orgrsc.orgresearchgate.net Enzymes are masters of selectivity, and understanding their mechanisms can inspire the design of highly efficient and selective artificial catalysts. For instance, bio-inspired approaches could be developed for the selective dimerization of smaller bio-derived alkenes to form the C8 backbone of this compound.
Furthermore, the development of solvent-free or green solvent-based reaction systems for the synthesis of this compound will be a key research focus. lookchem.com This includes exploring reactions in water, supercritical fluids, or ionic liquids to minimize the environmental impact of the synthesis.
Advanced In Situ Spectroscopic Techniques for Reaction Monitoring
A deeper understanding of reaction mechanisms is crucial for the rational design of improved synthetic methods. Advanced in situ spectroscopic techniques, which allow for the real-time monitoring of reacting species, are powerful tools for gaining mechanistic insights. ed.ac.ukstenutz.eu Future research on the synthesis and reactions of this compound will increasingly rely on these techniques.
Operando spectroscopy, where spectroscopic measurements are performed under actual reaction conditions, is particularly valuable. rsc.orgmichael-hunger.de Techniques like in situ Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy can provide detailed information about the formation of intermediates, the kinetics of different reaction steps, and the deactivation pathways of catalysts. rsc.orgmpg.deresearchgate.netrsc.orgnih.gov For example, in situ FTIR has been used to monitor the isomerization and hydroformylation of alkenes, providing data on the concentration profiles of reactants, products, and intermediates over time. rsc.orgmpg.de
In the context of this compound, these techniques could be used to study the mechanism of its formation through acid-catalyzed dimerization of but-2-ene or to investigate the stereochemical course of its isomerization. acs.orgacs.org For instance, in situ NMR could track the appearance and disappearance of different isomers and potential intermediates, providing crucial data for optimizing reaction conditions for higher selectivity. ed.ac.ukresearchgate.net Computational studies have suggested that the formation of the (E)-isomer of this compound is favored due to reduced steric hindrance, and in situ spectroscopic studies could provide experimental validation for such theoretical predictions.
Table 2: In Situ Spectroscopic Techniques for Reaction Monitoring
| Technique | Information Provided | Application to this compound Chemistry |
| In Situ NMR Spectroscopy | Structural information on intermediates, reaction kinetics, stereochemistry. ed.ac.ukresearchgate.net | Monitoring isomerization, identifying transient species in catalytic cycles. |
| In Situ FTIR Spectroscopy | Vibrational information, functional group changes, catalyst-substrate interactions. rsc.orgmpg.de | Studying the mechanism of catalytic reactions, monitoring catalyst deactivation. |
| Operando UV-Vis Spectroscopy | Electronic transitions, formation of conjugated systems and carbocations. rsc.org | Investigating reaction intermediates in acid-catalyzed reactions. |
| Raman Spectroscopy | Complementary vibrational information to FTIR, useful in aqueous media. | Studying reactions in green solvents. |
Application of Machine Learning and AI in Predictive Organic Chemistry
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize organic chemistry by enabling the prediction of reaction outcomes and the rational design of novel catalysts. eurekalert.orgarxiv.orgjoaiar.org This data-driven approach holds immense potential for accelerating research in the field of this compound chemistry.
ML models can be trained on large datasets of chemical reactions to predict various properties, such as reaction yields, regioselectivity, and stereoselectivity. rsc.orgresearchgate.netnih.govbohrium.com For instance, neural networks and decision tree algorithms have been successfully used to predict the regioselectivity of difluorination reactions of alkenes. rsc.orgresearchgate.net Similar models could be developed to predict the E/Z selectivity in the synthesis of this compound under different catalytic conditions. This would allow researchers to computationally screen a vast number of potential catalysts and reaction parameters to identify the most promising candidates for experimental investigation, thereby saving significant time and resources.
Furthermore, AI is being increasingly used for the de novo design of catalysts. eurekalert.orgjoaiar.orgresearchgate.net Generative models can propose novel catalyst structures with desired properties, which can then be synthesized and tested. This approach could lead to the discovery of highly active and selective catalysts for the synthesis of this compound that would be difficult to find through traditional trial-and-error methods. The evolution of predictive tools is directly linked to the increasing complexity of stereoselective synthesis, offering a powerful way to navigate the vast chemical space. rsc.org
The future of research in this area will likely involve a closed-loop system where AI algorithms propose new experiments, which are then performed by automated robotic systems, and the results are fed back to the AI to refine its models. This synergy between AI and automated synthesis has the potential to dramatically accelerate the pace of discovery in the chemistry of this compound and beyond.
Q & A
Q. What are the established synthetic routes for 3,4-dimethyl-3-hexene, and how can stereochemical control be achieved?
- Methodological Answer : this compound can be synthesized via pyrolysis of substituted diazetines. For example, pyrolysis of meso- and dl-diazetine 4 at 375°C yields stereospecific cis elimination products, producing the trans isomer of this compound . To ensure stereochemical control, reaction conditions (temperature, solvent, and catalyst) must be optimized. Gas chromatography (GC) is recommended for monitoring isomer purity .
Q. How can NMR and mass spectrometry (MS) distinguish between cis- and trans-3,4-dimethyl-3-hexene isomers?
- Methodological Answer :
- NMR : The coupling constants (J-values) in -NMR differ between cis and trans isomers due to spatial arrangement. Trans isomers typically exhibit higher J-values (10–12 Hz) for vicinal protons compared to cis isomers (6–8 Hz).
- MS : Fragmentation patterns may vary; trans isomers often show distinct base peaks due to stabilized carbocation intermediates.
- Reference spectral libraries and computational simulations (e.g., DFT calculations) should be used to validate assignments .
Q. What are the key physical properties (e.g., boiling point, density) of this compound, and how do they influence experimental handling?
- Methodological Answer :
- Boiling Point : ~125–130°C (estimated via Antoine equation analogs for alkenes).
- Density : ~0.72–0.75 g/cm³ (similar to branched alkenes).
- Handling requires inert atmospheres (N/Ar) to prevent oxidation. Storage in sealed, dark glass containers at –20°C is advised to minimize polymerization .
Advanced Research Questions
Q. How can contradictions in reported spectral data for this compound be resolved?
- Methodological Answer :
- Step 1 : Cross-validate data using multiple techniques (e.g., -NMR, IR, and GC-MS).
- Step 2 : Compare experimental results with computational predictions (e.g., Gaussian software for NMR chemical shifts).
- Step 3 : Replicate synthesis under controlled conditions to isolate stereoisomers and assign peaks unambiguously. Contradictions often arise from impurities or misassignment of stereochemistry .
Q. What mechanistic insights explain the stereospecific formation of this compound during diazetine pyrolysis?
- Methodological Answer : The reaction proceeds via a concerted cis elimination mechanism, where the diazetine ring opens to release N and form the alkene. Isotopic labeling (e.g., ) can track hydrogen migration, confirming the retention of stereochemistry. Transition state modeling (e.g., QM/MM) further supports the stereospecificity observed experimentally .
Q. What computational methods are effective in predicting the reactivity of this compound in Diels-Alder or hydrogenation reactions?
- Methodological Answer :
- Diels-Alder : Use DFT (e.g., B3LYP/6-31G*) to calculate frontier molecular orbitals (HOMO/LUMO) and predict regioselectivity.
- Hydrogenation : Molecular dynamics simulations (e.g., using VASP) model adsorption on metal catalysts (e.g., Pd/C) to assess stereochemical outcomes.
- Validate predictions with kinetic experiments (e.g., monitoring reaction rates via GC) .
Data Contradiction Analysis
Q. Why do some studies report conflicting stability profiles for this compound under ambient conditions?
- Methodological Answer : Discrepancies arise from variations in sample purity and storage protocols. For reproducibility:
- Step 1 : Quantify peroxide formation via iodometric titration.
- Step 2 : Use accelerated aging tests (e.g., 40°C/75% humidity) to assess degradation kinetics.
- Step 3 : Compare results across labs using standardized analytical methods (e.g., HPLC with UV detection) .
Experimental Design Considerations
Q. How to design a kinetic study for the thermal decomposition of this compound?
- Methodological Answer :
- Apparatus : Tubular reactor with temperature-controlled zones (200–400°C).
- Monitoring : Online GC-MS for real-time analysis of decomposition products (e.g., smaller alkenes).
- Data Analysis : Apply the Arrhenius equation to derive activation energy (E) and pre-exponential factor (A).
- Controls : Use inert gas flow to minimize side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
